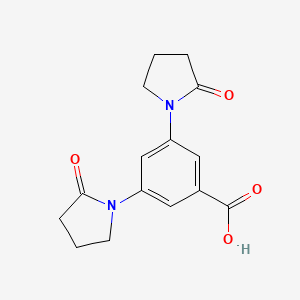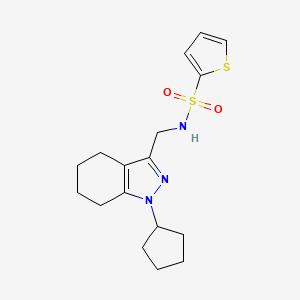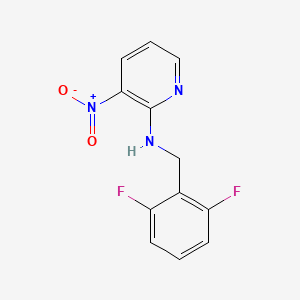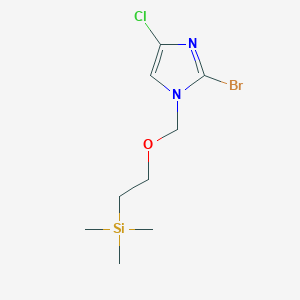
3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid
Descripción general
Descripción
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid (BOPBA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. BOPBA is used in a variety of organic synthesis reactions and is a key component in many pharmaceuticals, including anti-cancer drugs. BOPBA is also used in the production of other compounds, such as 5-hydroxytryptamine (5-HT), which is a neurotransmitter found in the brain.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks (MOFs)
BOBA serves as a versatile ligand for constructing metal-organic frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis. Researchers have synthesized MOFs using BOBA as a flexible achiral ligand, forming complexes with metals like zinc, cadmium, cobalt, and nickel .
Photoluminescent Materials
BOBA exhibits photoluminescent properties, making it valuable for designing luminescent materials. These materials find applications in sensors, displays, and optoelectronic devices. Researchers explore BOBA-based compounds for their emission spectra and potential use in light-emitting diodes (LEDs) .
Biological and Medicinal Chemistry
BOBA’s structure contains functional groups that make it interesting for biological studies. Researchers investigate its interactions with enzymes, proteins, and nucleic acids. Additionally, BOBA derivatives may serve as potential drug candidates due to their structural resemblance to certain bioactive molecules.
Supramolecular Chemistry
BOBA participates in supramolecular assemblies, where non-covalent interactions drive complex formation. Researchers explore its self-assembly behavior, host-guest interactions, and crystal engineering. These insights contribute to designing functional materials and drug delivery systems .
Coordination Polymers
BOBA coordinates with metal ions to form coordination polymers. These extended structures have applications in gas adsorption, catalysis, and ion exchange. Researchers tailor BOBA-based coordination polymers for specific functions, such as capturing pollutants or storing gases .
Materials Science and Nanotechnology
BOBA’s rigid aromatic backbone and functional groups make it suitable for materials science. Researchers incorporate BOBA into polymer matrices, nanoparticles, and thin films. These materials find use in sensors, coatings, and nanocomposites .
Propiedades
IUPAC Name |
3,5-bis(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-3-1-5-16(13)11-7-10(15(20)21)8-12(9-11)17-6-2-4-14(17)19/h7-9H,1-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRROGZLIIZBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(2-oxopyrrolidin-1-yl)benzoic Acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2449603.png)


![(S)-1,4-Dihydro-4beta-methyl-3-[4-[2-(dicyanomethylene)hydrazino]phenyl]pyridazin-6(5H)-one](/img/structure/B2449607.png)


![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)
![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)

![N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B2449619.png)
![3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2449620.png)


![5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449624.png)